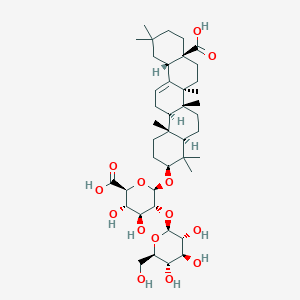

Zingibroside R1

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOMUVKRDJBGZ-COUNGWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zingibroside R1: A Technical Guide to Natural Sources and Isolation for Research and Development

For Immediate Release

This technical whitepaper provides a comprehensive overview of Zingibroside R1, a naturally occurring triterpenoid saponin, for researchers, scientists, and drug development professionals. The document details its primary natural sources, methodologies for its isolation and purification, and explores its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Araliaceae and Amaranthaceae families. The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and the age of the plant.

Table 1: Principal Natural Sources of this compound

| Family | Species | Plant Part(s) | Notes |

| Araliaceae | Panax japonicus (Japanese ginseng) | Rhizomes, Taproots, Lateral Roots | A significant source of various ginsenosides, including this compound.[1] |

| Araliaceae | Panax zingiberensis | Rhizomes | Contains a diverse profile of saponins.[1] |

| Araliaceae | Panax ginseng (Korean ginseng) | Roots, Rhizomes | One of the most well-known medicinal plants containing various bioactive saponins.[1] |

| Araliaceae | Meryta lanceolata | Not specified | Identified as containing this compound. |

| Araliaceae | Polyscias fruticosa | Not specified | Reported to contain this compound. |

| Amaranthaceae | Achyranthes bidentata | Roots | A traditional Chinese medicine where this compound is a known constituent.[1] |

| Convolvulaceae | Cuscuta chinensis (Chinese dodder) | Seeds | This compound has been identified as a bioactive component. |

While precise quantitative data on the concentration of this compound in these sources is not extensively documented in publicly available literature, a study on Cuscuta chinensis reported the ability to enrich a plant extract fraction to approximately 50% this compound, indicating its potential as a viable source for isolation.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following protocol is a composite methodology based on techniques described for the isolation of saponins from Achyranthes bidentata.

General Experimental Workflow

The overall process for isolating this compound involves initial extraction from the plant material, followed by fractionation and a series of chromatographic purifications to yield the pure compound.

Detailed Experimental Protocol

2.2.1. Extraction

-

Preparation of Plant Material: Air-dry the roots of Achyranthes bidentata and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. The standard procedure involves soaking the material for 24 hours, followed by filtration. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.2. Fractionation

-

Column Preparation: Prepare a column with D101 macroporous resin and equilibrate it with deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 25%, 50%, 75%, and 95% ethanol). Collect fractions of a defined volume.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

2.2.3. Purification

-

Silica Gel Column Chromatography: Pool the this compound-rich fractions and concentrate them. Subject the concentrated fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Preparative HPLC: Further purify the fractions containing this compound from the silica gel column using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

Table 2: Example Parameters for Preparative HPLC

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection | UV at 203 nm |

Biological Activity and Potential Signaling Pathways

While research on the specific signaling pathways modulated by this compound is still emerging, studies on its biological activities and those of structurally similar saponins provide valuable insights. This compound has been reported to possess neuroprotective and hepatoprotective properties. The structurally related compound, Notoginsenoside R1, has been shown to exert its effects through the MAPK and Nrf2/HO-1 signaling pathways. It is plausible that this compound may act through similar mechanisms.

Hypothesized Neuroprotective Signaling Pathway

Based on its observed neuroprotective effects and the known mechanisms of similar compounds, this compound may modulate the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant responses and is crucial for protecting neurons from oxidative stress-induced damage.

In this proposed pathway, this compound may promote the dissociation of the Nrf2-Keap1 complex, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), thereby upregulating their expression and conferring neuroprotection against oxidative damage.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural sources and a detailed methodology for its isolation and purification. Further research into its precise mechanisms of action, particularly the elucidation of its direct interactions with cellular signaling pathways, will be crucial for its future development as a therapeutic agent. The protocols and information presented herein are intended to facilitate such research endeavors.

References

Zingibroside R1: A Comprehensive Technical Guide on its Discovery, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zingibroside R1, a dammarane-type triterpenoid saponin, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, presenting key data in a structured format, detailing experimental protocols from its initial isolation and characterization, and visualizing relevant workflows. Initially identified in the roots of Panax notoginseng and subsequently found in other plant species such as Panax japonicus, this document serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring saponin characterized by a complex glycosidic structure attached to a triterpenoid aglycone. Saponins, a diverse group of plant secondary metabolites, are known for their wide range of pharmacological effects, and this compound is no exception. It has been reported to be present in several medicinal plants, including Panax japonicus, Meryta lanceolata, and Polyscias fruticosa[1]. This guide will delve into the seminal research that led to the discovery and elucidation of its chemical identity.

Discovery and Nomenclature

The history of this compound begins in the early 1980s. The compound, with the Chemical Abstracts Service (CAS) registry number 80930-74-1 , was first reported in a 1981 publication in the Chemical and Pharmaceutical Bulletin. In this paper, a group of researchers led by J. Zhou first described the isolation and structure elucidation of two new saponins from the roots of Sanchi-Ginseng (Panax notoginseng).

Interestingly, the compound we now know as this compound was originally named Notoginsenoside-R1 in this initial publication. The renaming to this compound likely occurred in subsequent research to better reflect its chemical properties or upon its isolation from a different plant genus, though the precise reason for the nomenclature change is not explicitly detailed in the readily available literature.

Physicochemical and Spectroscopic Data

The initial characterization of this compound (then Notoginsenoside-R1) laid the foundation for its identification. The following tables summarize the key quantitative data from early and subsequent studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C42H66O14 |

| Molecular Weight | 795.0 g/mol |

| Appearance | White powder |

| Melting Point | Not consistently reported in initial findings |

| Optical Rotation | Not consistently reported in initial findings |

Table 2: Spectroscopic Data for this compound (from early publications)

| Spectroscopic Method | Key Observations |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl groups, a carboxyl group, and glycosidic linkages. |

| Mass Spectrometry (MS) | Provided crucial information for determining the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and sugar moieties. |

| ¹H-NMR Spectroscopy | Revealed signals corresponding to the triterpenoid nucleus and the sugar protons, allowing for the determination of the number and type of sugar units. |

| ¹³C-NMR Spectroscopy | Provided detailed information on the carbon skeleton of the aglycone and the sugar residues, confirming the dammarane-type structure and the nature of the glycosidic bonds. |

Experimental Protocols

The following are detailed methodologies for the isolation and structural elucidation of this compound, based on the seminal work and general practices in natural product chemistry.

Isolation of this compound from Panax notoginseng Roots

This protocol is a generalized representation of the methods described in the early literature for the extraction and purification of saponins.

Caption: Isolation workflow for this compound.

-

Plant Material Preparation: The roots of Panax notoginseng were dried, pulverized, and prepared for extraction.

-

Extraction: The powdered plant material was exhaustively extracted with methanol at room temperature.

-

Concentration: The methanolic extract was concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, was collected and concentrated.

-

Column Chromatography: The n-butanol extract was subjected to silica gel column chromatography.

-

Gradient Elution: The column was eluted with a solvent gradient of chloroform-methanol-water to separate the saponin mixture into fractions.

-

Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound were combined and subjected to repeated column chromatography on silica gel and Sephadex LH-20 for further purification.

-

Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation of this compound

The determination of the complex structure of this compound involved a combination of chemical and spectroscopic methods.

Caption: Structure elucidation workflow for this compound.

-

Acid Hydrolysis: A sample of pure this compound was subjected to acid hydrolysis to cleave the glycosidic bonds, separating the aglycone from the sugar moieties.

-

Aglycone Identification: The aglycone was isolated and its structure was identified using spectroscopic methods (NMR, MS) and by comparison with known triterpenoid structures.

-

Sugar Identification: The sugar components in the aqueous hydrolysate were identified by gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization, and their absolute configurations were determined.

-

Spectroscopic Analysis of the Intact Molecule: The intact this compound molecule was extensively analyzed using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy to determine the sequence of the sugar units and the points of attachment to the aglycone. Mass spectrometry provided confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.

Conclusion

The discovery of this compound, initially as Notoginsenoside-R1, in the early 1980s marked a significant contribution to the field of natural product chemistry. The meticulous work of researchers in isolating and elucidating its complex structure has paved the way for subsequent investigations into its biological activities and potential therapeutic applications. This technical guide provides a foundational understanding of the history and initial scientific investigation of this compound, offering valuable insights for researchers and professionals dedicated to advancing the frontiers of natural product science and drug development.

References

The Biosynthesis of Zingibroside R1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zingibroside R1, an oleanane-type triterpenoid saponin, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final glycosylation steps. It details the key enzymes involved, presents a framework for quantitative analysis, outlines relevant experimental protocols, and illustrates the regulatory networks influencing its production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and culminates in a series of specific oxidation and glycosylation reactions. The pathway can be broadly divided into three main stages:

-

Formation of the Triterpenoid Backbone: The pathway begins with the synthesis of 2,3-oxidosqualene from acetyl-CoA via the mevalonate (MVA) pathway.

-

Oxidation to the Aglycone: The pentacyclic triterpenoid backbone undergoes a series of oxidative modifications to form the aglycone, oleanolic acid.

-

Glycosylation: The final stage involves the sequential attachment of sugar moieties to the oleanolic acid backbone to yield this compound.

The key enzymatic steps are illustrated in the pathway diagram below.

Quantitative Data

While specific enzyme kinetic parameters for the UGTs directly involved in this compound synthesis are not yet fully elucidated, the following tables provide a template for the quantitative data that are essential for a complete understanding and for modeling the pathway.

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

| Enzyme | Abbreviation | Function |

| β-amyrin synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin |

| Cytochrome P450 | CYP716A | Oxidation of β-amyrin to oleanolic acid |

| UDP-glucuronosyltransferase | UGT | Glucuronidation of oleanolic acid at C-3 |

| UDP-glycosyltransferase | PjmUGT2 | Glucosylation of oleanolic acid 3-O-glucuronide |

Table 2: Template for Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| UGT | Oleanolic Acid, UDPGA | Data not available | Data not available | Data not available |

| PjmUGT2 | Oleanolic Acid 3-O-glucuronide, UDP-Glucose | Data not available | Data not available | Data not available |

UDPGA: UDP-glucuronic acid

Experimental Protocols

This section outlines the key experimental methodologies required to characterize the enzymes of the this compound biosynthetic pathway.

Heterologous Expression and Purification of UDP-Glycosyltransferases (UGTs)

This protocol describes the expression and purification of UGTs, such as PjmUGT2, in a microbial host for in vitro characterization.

-

Gene Cloning: The open reading frame of the target UGT gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducer (e.g., IPTG) at a specific cell density and temperature.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is separated by centrifugation and the target protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for UGT Activity

This protocol is for determining the activity and kinetic parameters of the purified UGTs.

-

Reaction Mixture: A typical reaction mixture contains the purified UGT, the acceptor substrate (oleanolic acid or oleanolic acid 3-O-glucuronide), the sugar donor (UDP-glucose or UDP-glucuronic acid), and a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethyl acetate).

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the reaction is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.

LC-MS Analysis of Oleanane Saponins

This protocol provides a general method for the separation and identification of this compound and its precursors.

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of oleanane saponins. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of saponins.

-

Compound Identification: Compounds are identified based on their retention times and mass-to-charge ratios (m/z) by comparison with authentic standards or by fragmentation analysis (MS/MS) to elucidate the structure.

Regulatory Network

The biosynthesis of triterpenoid saponins, including this compound, is regulated by a complex network of signaling pathways and transcription factors. Phytohormones such as jasmonic acid (JA) and its methyl ester (MeJA) are known to be potent elicitors of saponin biosynthesis.

Conclusion

This technical guide has detailed the current understanding of the this compound biosynthetic pathway. While the general steps have been outlined, further research is required to fully characterize the specific enzymes involved, particularly the initial UDP-glucuronosyltransferase, and to determine their kinetic properties. The provided protocols offer a solid foundation for researchers to further investigate this pathway. A deeper understanding of the biosynthesis and its regulation will be instrumental in developing strategies for the enhanced production of this compound for its potential applications in medicine and pharmacology.

Unveiling the Therapeutic Potential of Zingibroside R1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingibroside R1, a triterpenoid saponin, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its antifungal, anti-tumor, and anti-angiogenic properties. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows through structured diagrams.

Core Therapeutic Targets and Mechanisms of Action

This compound demonstrates a multi-faceted therapeutic potential by targeting various biological processes, including fungal cell membrane integrity, tumor cell proliferation, and angiogenesis.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

This compound, particularly in its hydrogel form, exhibits potent antifungal activity against Candida albicans. The primary mechanism of action involves the self-assembly of this compound into helical nanofibrils. These nanofibrils interact with glucan in the fungal cell wall, leading to a compromise in membrane integrity and subsequent inhibition of fungal proliferation.[1] This has been demonstrated both in vitro and in a murine model of vulvovaginal candidiasis.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (530 nm)

-

Inoculum suspension of C. albicans (adjusted to 0.5-2.5 x 10^3 cells/mL)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

-

Perform two-fold serial dilutions of this compound in the 96-well plates.

-

Add the standardized C. albicans inoculum to each well.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, measured by visual inspection or spectrophotometrically.

Experimental Workflow: Antifungal Activity Assessment

References

Zingibroside R1: An Assessment of a Data Gap in Safety and Toxicology

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety and toxicity is paramount. This technical overview addresses the current publicly available information on the safety and toxicity profile of Zingibroside R1, a saponin found in several medicinal plants. After a thorough review of scientific literature and toxicological databases, it is clear that there is a significant lack of specific safety and toxicity data for this compound.

Currently, no dedicated studies on the acute, sub-chronic, or chronic toxicity of this compound have been published. Key toxicological endpoints such as the LD50 (median lethal dose), no-observed-adverse-effect level (NOAEL), and target organ toxicities have not been established. Furthermore, there is no available information regarding its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.

The primary focus of the existing research on this compound has been on its therapeutic potential, particularly its antifungal properties. A recent study highlighted its efficacy in a hydrogel formulation against vulvovaginal candidiasis in a mouse model. While this research provides valuable insights into its bioactivity, it does not address the broader safety profile required for drug development.

Insights from Botanical Sources

This compound has been identified in several plants, including Panax notoginseng, Acanthopanax senticosus (now classified as Eleutherococcus senticosus), and Zingiber officinale (ginger). While the safety profile of an isolated compound can differ significantly from that of the whole plant extract, examining the general toxicity of these source plants can provide some preliminary context.

Table 1: General Safety Information of Plant Sources of this compound

| Plant Source | Summary of Available Safety Information |

| Panax notoginseng | Generally considered safe for clinical use, with reports of rare and mild adverse drug reactions.[1] It has been used in traditional Chinese medicine for various conditions, and some clinical trials have assessed its efficacy and safety in treating cardiovascular diseases.[1][2][3] |

| Acanthopanax senticosus | Also known as Siberian ginseng, extracts from this plant are generally considered safe at normal therapeutic doses. It has been studied for a variety of pharmacological activities. |

| Zingiber officinale (Ginger) | The rhizome of ginger is widely consumed as a spice and in traditional medicine. Extracts have been studied for their safety, with some data available on acute toxicity. For instance, the acute toxicity (LD50) of methanolic and aqueous ginger extracts in mice via oral administration was reported to be 10.25 g/kg and 11.75 g/kg, respectively.[4] The major pungent components,[2]-gingerol and[2]-shogaol, have reported LD50 values of 250 mg/kg and 687 mg/kg, respectively.[4] |

It is crucial to reiterate that this information pertains to the plant extracts and their major components, not specifically to this compound. The concentration of this compound in these extracts and its contribution to their overall toxicological profiles are unknown.

Future Directions and Data Requirements

To adequately assess the safety and toxicity of this compound for any potential therapeutic application, a comprehensive toxicological evaluation according to international regulatory guidelines (e.g., ICH, OECD) is necessary. This would involve a battery of in vitro and in vivo studies, including:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the general toxicity profile and identify target organs.

-

Genotoxicity Assays: A standard battery of tests (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess the potential for DNA damage.

-

Safety Pharmacology Studies: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and embryonic development.

-

Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Logical Workflow for Future Safety Assessment

The following diagram illustrates a logical workflow for the preclinical safety and toxicity assessment of a new chemical entity like this compound.

References

- 1. Latest Evidence and Perspectives of Panax Notoginseng Extracts and Preparations for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Panax notoginseng: Pharmacological Aspects and Toxicological Issues [mdpi.com]

- 3. Efficacy and Safety of Panax notoginseng Saponins in the Treatment of Adults With Ischemic Stroke in China: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preventive and Protective Properties of Zingiber officinale (Ginger) in Diabetes Mellitus, Diabetic Complications, and Associated Lipid and Other Metabolic Disorders: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Zingibroside R1 in Botanical Extracts using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of Zingibroside R1, a triterpene saponin, in botanical extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a robust workflow for the extraction, separation, and detection of this compound, making it suitable for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction

This compound is a complex triterpenoid saponin with the molecular formula C42H66O14 and a molecular weight of approximately 795.0 g/mol .[1] Found in certain plant species, it is of growing interest to the scientific community for its potential biological activities. Accurate and reliable quantification of this compound in complex matrices such as plant extracts is crucial for quality control, standardization, and further pharmacological investigation. This document provides a detailed protocol for the analysis of this compound by HPLC-MS, offering high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from a Methanolic Plant Extract

A solid-phase extraction method is recommended for the cleanup and concentration of this compound from crude methanolic plant extracts.

Materials:

-

Crude methanolic extract of the plant material

-

SPE Cartridges: C18, 500 mg, 6 mL

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 0.1% formic acid)

-

SPE Vacuum Manifold

-

Collection tubes

Protocol:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Dissolve 100 mg of the crude methanolic extract in 10 mL of 50% aqueous methanol. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of 40% aqueous methanol to remove polar impurities.

-

Elution: Elute the target analyte, this compound, with 10 mL of 90% acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition for HPLC-MS analysis.

HPLC-MS Method for the Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or MS/MS |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Nebulizer Gas | Nitrogen, 3.0 L/min |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS analysis of this compound.

Table 1: Expected Retention Time and Mass-to-Charge Ratios for this compound

| Compound | Retention Time (min) | [M+H]+ (m/z) | [M+Na]+ (m/z) |

| This compound | ~ 12.5 | 795.45 | 817.43 |

Table 2: Illustrative MS/MS Fragmentation Data for this compound ([M+H]+ at m/z 795.45)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| 795.45 | 633.40 | C6H10O5 (Hexose) |

| 795.45 | 471.35 | 2 x C6H10O5 (Di-hexose) |

| 633.40 | 471.35 | C6H10O5 (Hexose) |

Mandatory Visualizations

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and efficient approach for the quantitative analysis of this compound in botanical extracts. The protocol is designed to be a starting point for researchers and can be further optimized based on specific instrumentation and sample matrices. The provided workflow and illustrative data serve as a valuable resource for natural product analysis and quality control applications.

References

Application Notes and Protocols for Saponins from Panax Species in Preclinical Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Note on Zingibroside R1: As of the latest literature review, there is a notable absence of published studies detailing the use of this compound in animal models for cancer research. While some sources suggest potential anti-tumor and anti-angiogenic activities, comprehensive in vivo data, including quantitative efficacy, detailed experimental protocols, and elucidated signaling pathways in the context of cancer, are not currently available.

The following application notes and protocols are therefore based on research conducted with closely related saponins derived from Panax notoginseng (PNS) and other ginsenosides, which share structural similarities and are extracted from the same plant family. This information can serve as a valuable reference for designing and conducting preclinical studies to investigate the anti-cancer potential of novel saponins like this compound.

Summary of Preclinical Anti-Cancer Efficacy of Panax notoginseng Saponins (PNS) and Other Ginsenosides

The following tables summarize the quantitative data from various preclinical studies on the anti-cancer effects of PNS and other ginsenosides in different animal models.

Table 1: Anti-Tumor Efficacy of Panax notoginseng Saponins (PNS) in Animal Models

| Cancer Type | Animal Model | Treatment | Dosage | Key Findings |

| Hepatocellular Carcinoma | H22 xenograft mice | PNS combined with Cyclophosphamide (CTX) | 480 mg/kg | Tumor inhibition rate of 83.28% and a life prolonging rate of 131.25%[1]. |

| Lung Cancer | Lewis Lung Carcinoma (LLC) xenograft mice | PNS | Not Specified | Attenuated growth of tumors[2]. |

| Breast Cancer | MMTV-PyMT transgenic mice | PNS | Not Specified | Suppressed tumor growth and reduced lung metastases[3]. |

| Breast Cancer | 4T1 metastatic mouse model | PNS | Not Specified | Significantly inhibited lung metastasis[4]. |

Table 2: Anti-Metastatic and Anti-Angiogenic Effects of Ginsenoside Rg3

| Cancer Type | Animal Model | Key Findings |

| Various Cancers | Multiple models | Exerted anti-metastatic effects against lung and liver metastasis[5]. |

| Various Cancers | Multiple models | Demonstrated anti-angiogenic actions[5]. |

| Gastric & Colorectal Cancer | Not Specified | Inhibited tumor growth and metastasis by suppressing VEGF expression and modulating the NF-κB pathway[6]. |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in studies of PNS and other ginsenosides. These can be adapted for the investigation of this compound.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a xenograft tumor model to evaluate the in vivo anti-cancer activity of a test compound.

Materials:

-

Cancer cell line (e.g., H22, LLC, 4T1)

-

Immunodeficient mice (e.g., BALB/c nude, SCID)

-

Test compound (e.g., PNS, Ginsenoside Rg3)

-

Vehicle control (e.g., sterile saline, DMSO solution)

-

Positive control (e.g., Cyclophosphamide)

-

Cell culture medium and supplements

-

Syringes and needles

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium to a final concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 2-3 days using calipers and the formula: Volume = (length × width²) / 2.

-

Animal Grouping: Randomly divide the mice into control and treatment groups (n=5-10 per group).

-

Treatment Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule for a specified duration (e.g., 10-21 days)[1].

-

Data Collection:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the tumor inhibition rate.

-

Collect blood and tissues for further analysis (e.g., histology, biomarker analysis).

-

Spontaneous Metastasis Model Protocol

This protocol is designed to assess the effect of a test compound on the metastasis of a primary tumor to distant organs.

Materials:

-

Metastatic cancer cell line (e.g., 4T1)

-

Immunocompetent mice (e.g., BALB/c)

-

Surgical instruments

-

Other materials as listed in the xenograft protocol.

Procedure:

-

Tumor Implantation: Implant metastatic cancer cells into the mammary fat pad of female mice.

-

Primary Tumor Growth: Allow the primary tumor to grow to a specific size.

-

Treatment Initiation: Begin treatment with the test compound, vehicle, or control as described in the xenograft protocol.

-

Surgical Resection: Surgically remove the primary tumor once it reaches a predetermined size to allow for the development of metastases.

-

Metastasis Assessment: Continue treatment for a specified period. At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) to quantify metastatic nodules[4].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate signaling pathways modulated by ginsenosides and a general workflow for preclinical evaluation of these compounds.

References

- 1. [Therapeutic effect of Panax notoginseng saponins combined with cyclophosphamide in mice bearing hepatocellular carcinoma H22 cell xenograft] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Panax notoginseng saponins attenuate lung cancer growth in part through modulating the level of Met/miR-222 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Panax notoginseng saponins normalises tumour blood vessels by inhibiting EphA2 gene expression to modulate the tumour microenvironment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Panax notoginseng saponins (PNS) inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ginsenosides and gastrointestinal cancers: A novel therapeutic strategy in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Neuroprotective Effects of Zingibroside R1 in Cell Culture

A Note to Researchers: Following a comprehensive review of the current scientific literature, it is important to note that there are no available studies specifically investigating the neuroprotective effects of Zingibroside R1 in cell culture models. Research on this compound has primarily focused on its properties in other biological contexts, such as its antifungal activity and its effects in the nematode C. elegans.

However, the structurally similar compound, Notoginsenoside R1 (NGR1) , has been extensively studied for its neuroprotective properties in various neuronal cell culture models. Given the structural analogy, the data and protocols for NGR1 can serve as a valuable starting point and a predictive framework for designing experiments to investigate the potential neuroprotective effects of this compound.

Therefore, these Application Notes and Protocols are based on the published research for Notoginsenoside R1 as a proxy for this compound. Researchers should interpret these guidelines with the understanding that they are based on a related compound and will require optimization and validation for this compound.

Introduction to Notoginsenoside R1 (as an analogue for this compound)

Notoginsenoside R1 (NGR1) is a major saponin isolated from Panax notoginseng, a plant with a long history in traditional medicine for treating cerebrovascular diseases. In cell culture models, NGR1 has demonstrated significant neuroprotective effects against a variety of insults, including oxidative stress, neuroinflammation, and apoptosis.[1] These properties make it a compound of high interest for the development of therapeutics for neurodegenerative diseases.

Quantitative Data Summary: Neuroprotective Effects of Notoginsenoside R1

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of Notoginsenoside R1. These data can be used as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effect of Notoginsenoside R1 on Cell Viability and Apoptosis

| Cell Line | Insult | NGR1 Concentration | Outcome | Quantitative Result | Reference |

| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Increased Cell Viability | ~20-30% increase vs. Aβ alone | [2] |

| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Reduced Apoptosis | ~15-25% decrease in apoptotic cells | [2] |

| H9c2 | High Glucose | 10, 20, 40 µM | Reduced Apoptosis (TUNEL) | ~27% decrease in apoptotic cells at 40 µM | [3] |

Table 2: Effect of Notoginsenoside R1 on Oxidative Stress Markers

| Cell Line | Insult | NGR1 Concentration | Outcome | Quantitative Result | Reference |

| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Reduced ROS Production | ~20-40% decrease vs. Aβ alone | [2] |

| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Restored Mitochondrial Membrane Potential | ~15-30% increase vs. Aβ alone | [2] |

Table 3: Effect of Notoginsenoside R1 on Inflammatory Markers

| Cell Line | Insult | NGR1 Concentration | Outcome | Quantitative Result | Reference |

| Primary Neurons | Spinal Cord Injury Model | Not specified in vitro | Reduced pro-inflammatory cytokines | Data from in vivo study | [1] |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the neuroprotective effects of Notoginsenoside R1 in cell culture. These can be adapted for testing this compound.

Cell Culture and Treatment

Recommended Cell Lines:

-

PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). Widely used for studying neuroprotective effects against amyloid-beta toxicity.

-

SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. It is a common model for Parkinson's disease and neurotoxicity studies.[4][5]

-

HT22 cells: A murine hippocampal neuronal cell line that is particularly sensitive to glutamate-induced oxidative stress.[6][7]

General Culture Protocol:

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For differentiation of PC12 or SH-SY5Y cells, refer to specific protocols using agents like NGF or retinoic acid.

-

To induce neurotoxicity, plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (a suggested starting range based on NGR1 studies is 1-50 µM) for 1-2 hours.

-

Introduce the neurotoxic agent (e.g., amyloid-beta, glutamate, MPP+, H2O2).

-

Incubate for the desired time (typically 24-48 hours).

Cell Viability Assay (MTT Assay)

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for Apoptosis-Related Proteins

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL chemiluminescence kit.

Visualizations

Proposed Neuroprotective Signaling Pathway of Notoginsenoside R1

References

- 1. mdpi.com [mdpi.com]

- 2. Notoginsenoside R1 attenuates amyloid-β-induced damage in neurons by inhibiting reactive oxygen species and modulating MAPK activation [pubmed.ncbi.nlm.nih.gov]

- 3. Notoginsenoside R1 Protects Against High Glucose-Induced Cell Injury Through AMPK/Nrf2 and Downstream HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SH-SY5Y - Wikipedia [en.wikipedia.org]

- 5. SH-SY5Y Cells - Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells [cytion.com]

- 6. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HT22 Cells [cytion.com]

Application Notes and Protocols for Studying Zingibroside R1 Self-Assembly Using Cryo-EM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zingibroside R1 (ZR1), a saponin derived from Panax notoginseng, has demonstrated significant therapeutic potential due to its spontaneous self-assembly into a hydrogel composed of helical nanofibrils. This assembled state, unlike its monomeric form, exhibits potent antifungal activity, particularly against Candida albicans, the pathogen responsible for vulvovaginal candidiasis (VVC). The mechanism of action involves the disruption of the fungal cell wall integrity. Understanding the molecular-scale mechanics of ZR1 self-assembly is crucial for the rational design and therapeutic optimization of this natural product-based hydrogel. Cryogenic electron microscopy (cryo-EM) has been instrumental in revealing the intricate hydrogen-bonding network that drives the formation of these nanofibrils, which feature a hydrophobic core and a hydrophilic exterior.[1] This document provides detailed protocols and data presentation guidelines for studying the self-assembly of this compound using cryo-EM.

Data Presentation

Effective analysis of this compound self-assembly and its antifungal properties requires the systematic recording and presentation of quantitative data. The following tables provide a template for organizing experimental results.

Table 1: Physicochemical Properties of this compound Nanofibrils

| Parameter | Value | Method of Determination |

| Concentration for Hydrogel Formation | 2.0 wt% | Visual Inspection |

| Nanofibril Width | ≈ 45.8 Å | Cryo-EM 2D Class Averaging |

| Helical Structure Resolution | 2.5 Å | Cryo-EM 3D Reconstruction |

| Zeta Potential | Data not available | Zeta Potential Analyzer |

| Storage Modulus (G') Recovery | Data not available | Rheometry |

Table 2: Antifungal Activity of this compound against Candida albicans

| Compound/Formulation | Minimum Inhibitory Concentration (MIC) | Method of Determination |

| This compound (Monomeric) | Data not available | Broth Microdilution |

| This compound Hydrogel | Data not available | Broth Microdilution |

| Positive Control (e.g., Fluconazole) | Data not available | Broth Microdilution |

Note: Specific quantitative data for Zeta Potential, Storage Modulus, and Minimum Inhibitory Concentration (MIC) were not available in the public domain at the time of this writing. Researchers should populate these fields with their experimental findings.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel

This protocol describes the self-assembly of this compound into a hydrogel via a heating-cooling method.

Materials:

-

This compound powder

-

Sterile deionized water

-

Sterile glass vial with a screw cap

-

Heating block or water bath capable of reaching 100°C

-

Vortex mixer

Procedure:

-

Prepare a 2.0% (w/v) suspension of this compound in sterile deionized water in a glass vial.

-

Securely cap the vial and vortex thoroughly to ensure the powder is evenly dispersed.

-

Heat the suspension to 100°C using a heating block or water bath.

-

Maintain the temperature until the solution becomes clear, indicating the dissolution of this compound.

-

Remove the vial from the heat source and allow it to cool to room temperature undisturbed.

-

Gelation will occur spontaneously upon cooling. The formation of a stable hydrogel that does not flow when the vial is inverted indicates successful self-assembly.

Protocol 2: Cryo-EM Sample Preparation and Vitrification

This protocol outlines the preparation of vitrified specimens of this compound nanofibrils for cryo-EM imaging.

Materials:

-

This compound hydrogel (prepared as in Protocol 1)

-

Cryo-EM grids (e.g., Quantifoil R2/2)

-

Glow discharger

-

Plunge freezer (e.g., Vitrobot)

-

Liquid ethane

-

Liquid nitrogen

-

Filter paper

Procedure:

-

Glow discharge the cryo-EM grids to render the carbon surface hydrophilic.

-

Set up the plunge freezer, ensuring the environmental chamber is maintained at a high humidity (e.g., >95%) to prevent sample evaporation.

-

Apply 3-4 µL of the this compound hydrogel to the carbon side of the glow-discharged grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the sample across the grid holes. The blotting time will need to be optimized for the specific grid and sample concentration.

-

Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

-

Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.

Protocol 3: Cryo-EM Data Acquisition

This protocol provides a general guideline for acquiring high-resolution cryo-EM data of helical this compound nanofibrils. Specific parameters will need to be optimized based on the microscope and detector used.

Equipment:

-

Titan Krios transmission electron microscope (or equivalent) operating at 300 kV

-

Direct electron detector (e.g., Gatan K2/K3)

-

Automated data collection software (e.g., EPU, SerialEM)

Procedure:

-

Load the vitrified grids into the microscope.

-

Perform microscope alignments to ensure optimal imaging conditions.

-

Screen the grids to identify areas with good ice thickness and fibril distribution.

-

Set up the automated data collection software. Key parameters to define include:

-

Magnification: Choose a magnification that results in a pixel size suitable for high-resolution reconstruction (e.g., ~1.0 Å/pixel).

-

Defocus range: Typically set between -1.0 to -3.0 µm.

-

Total electron dose: Keep the total dose low (e.g., 50-70 e⁻/Ų) to minimize radiation damage, and fractionate the exposure into a movie stack (e.g., 40-50 frames).

-

-

Collect a large dataset of movie micrographs.

Protocol 4: Cryo-EM Data Processing and Helical Reconstruction

This protocol describes a typical workflow for processing cryo-EM data of helical structures like this compound nanofibrils.

Software:

-

MotionCor2 or RELION's implementation for movie frame alignment

-

CTFFIND4 or Gctf for CTF estimation

-

RELION, CryoSPARC, or other similar software for particle picking, 2D classification, and 3D reconstruction.

Procedure:

-

Preprocessing:

-

Correct for beam-induced motion by aligning the frames of each movie micrograph.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

-

Particle Picking:

-

Manually or automatically pick segments of the helical nanofibrils from the motion-corrected micrographs.

-

-

2D Classification:

-

Extract the picked segments and perform 2D classification to remove poor-quality particles and obtain clear class averages, which can be used to estimate the helical parameters.

-

-

Initial Model Generation:

-

Generate an initial 3D model from the 2D class averages.

-

-

3D Helical Reconstruction:

-

Perform 3D classification and refinement, applying helical symmetry. The helical rise and twist parameters will need to be determined and refined.

-

Continue refinement until the resolution converges. The final map of the this compound nanofibril should reach a resolution sufficient to visualize the molecular interactions (e.g., 2.5 Å).

-

Visualizations

Diagrams of Workflows and Pathways

Caption: Experimental workflow for this compound self-assembly and cryo-EM analysis.

Caption: Proposed mechanism of antifungal action of this compound hydrogel.

Caption: Logical workflow for cryo-EM data processing of helical filaments.

References

Troubleshooting & Optimization

Zingibroside R1 stability in different solvents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zingibroside R1 in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a complex natural compound with the molecular formula C42H66O14.[1] It belongs to the class of triterpenoid saponins, which are glycosides of triterpenes.[2] Saponins are characterized by their structure, which includes a non-sugar part (aglycone) and one or more sugar chains.[3]

Q2: I am dissolving my this compound standard in methanol for analysis, but I see new, unexpected peaks in my chromatogram over time. What could be happening?

This is a common issue when working with saponins that contain carboxylic acid groups. This compound possesses carboxylic acid moieties in its structure.[1] When stored in alcoholic solvents like methanol or ethanol, these acidic saponins can undergo esterification, forming methyl or ethyl esters as artifacts.[3] This reaction can be catalyzed by the inherent acidity of the saponin itself.[3]

Troubleshooting:

-

Use a non-alcoholic solvent: If your experimental conditions permit, consider using a non-alcoholic solvent like acetonitrile or a buffered aqueous solution for your stock solutions.

-

Prepare fresh solutions: To minimize the formation of artifacts, prepare your methanolic solutions fresh before each experiment.

-

Store at low temperatures: If short-term storage is necessary, keep the alcoholic solution at a low temperature (e.g., 2-8°C) to slow down the rate of esterification.

Q3: My this compound concentration seems to decrease over time when stored in an aqueous buffer. Why is this happening?

The decrease in concentration is likely due to the hydrolysis of the glycosidic bonds in the this compound molecule.[4][5] This is a common degradation pathway for saponins.[4][5] The stability of these bonds is influenced by factors such as pH, temperature, and the presence of enzymes.[6] Both acidic and alkaline conditions can promote the cleavage of these sugar moieties from the triterpenoid backbone.[7]

Troubleshooting:

-

pH control: Maintain a neutral pH for your aqueous solutions, as extreme pH values can accelerate hydrolysis.

-

Temperature control: Store your solutions at lower temperatures to reduce the degradation rate.

-

Aseptic conditions: If working with solutions for extended periods, ensure aseptic conditions to prevent microbial growth, as some microorganisms can produce glycosidase enzymes that hydrolyze glycosidic bonds.

Q4: Which solvents are recommended for storing this compound?

The choice of solvent depends on the intended use and duration of storage. For short-term storage, high-purity solvents like methanol, ethanol, or acetonitrile are often used. However, as noted, alcoholic solvents can lead to esterification.[3] For longer-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is required for an extended period, consider preparing it in a non-reactive solvent like DMSO or a carefully chosen buffered solution and storing it at -80°C.

Stability Data Summary

The following table summarizes the potential stability of this compound in common laboratory solvents based on the general behavior of triterpenoid saponins. This data is illustrative and should be confirmed by experimental studies.

| Solvent System | Storage Condition | Potential Degradation Pathway(s) | Estimated Stability (Illustrative) |

| Methanol | Room Temperature (20-25°C) | Esterification of carboxylic acids | Moderate (Potential for artifact formation over days to weeks) |

| Ethanol/Water (50:50, v/v) | Room Temperature (20-25°C) | Esterification, Hydrolysis | Moderate to Low (Potential for 10-15% loss over several months)[6] |

| Acetonitrile | Room Temperature (20-25°C) | Minimal | High |

| Aqueous Buffer (pH 7) | Room Temperature (20-25°C) | Hydrolysis | Moderate |

| Aqueous Buffer (pH < 5 or > 8) | Room Temperature (20-25°C) | Accelerated Hydrolysis | Low |

| DMSO | Room Temperature (20-25°C) | Minimal | High |

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.

1. Materials:

-

This compound (high purity standard)

-

High-purity solvent of choice (e.g., methanol, acetonitrile, buffered solution)

-

Volumetric flasks and pipettes

-

HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

A suitable HPLC column (e.g., C18)

-

Mobile phase for chromatography

-

Temperature-controlled storage unit (e.g., incubator or refrigerator)

2. Procedure:

-

Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise concentration (e.g., 1 mg/mL).

-

Initial Analysis (Time 0): Immediately after preparation, analyze the solution by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline (T=0).

-

Storage: Aliquot the stock solution into several sealed vials to avoid repeated opening and closing of the same container. Store these vials under the desired conditions (e.g., 25°C for room temperature studies, 40°C for accelerated stability studies).

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from storage.

-

Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample by HPLC under the same conditions as the initial analysis.

-

Data Evaluation:

-

Quantify the peak area of this compound at each time point and calculate the percentage remaining compared to the T=0 sample.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products or artifacts.

-

Plot the percentage of this compound remaining against time to determine the degradation kinetics.

-

7. Acceptance Criteria: The stability of the compound is often considered acceptable if the concentration remains within a certain percentage (e.g., ±5-10%) of the initial concentration and no significant degradation products are formed.[8]

Visualizations

Caption: Experimental workflow for this compound stability testing.

Caption: Potential degradation pathways for this compound.

References

- 1. This compound | C42H66O14 | CID 10395524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. researchgate.net [researchgate.net]

- 4. deep hydrolyzed saponin [fleton.com]

- 5. On the mechanism of saponin hemolysis--I. Hydrolysis of the glycosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the efficiency of three different solvent systems to extract triterpene saponins from roots of Panax quinquefolius using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

Optimizing Zingibroside R1 concentration for in vitro experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Zingibroside R1 in in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (125.79 mM).[1] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO and store it in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] The solid form of this compound should be stored at 4°C and protected from light.[1]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data for this compound and other related triterpenoid saponins, a good starting point for most in vitro applications ranges from 1 µM to 100 µM. For instance, this compound has an IC50 of 91.3 µM for the inhibition of 2-deoxy-D-glucose uptake in Ehrlich ascites tumor (EAT) cells.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How can I minimize solvent-induced cytotoxicity in my cell cultures?

A3: To minimize cytotoxicity from the solvent (DMSO), it is crucial to maintain a final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.[2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects; however, primary cells may be more sensitive.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[3]

Q4: I am observing precipitation of this compound after adding it to my cell culture medium. What should I do?

A4: Precipitation can occur if the aqueous solubility of this compound in the final culture medium is exceeded. To address this, ensure that your high-concentration stock solution in DMSO is thoroughly mixed. When diluting the stock solution into the culture medium, add it dropwise while gently vortexing or swirling the medium to facilitate dispersion. Preparing an intermediate dilution in a serum-free medium before adding it to your final culture (containing serum) can also help improve solubility.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent or unexpected experimental results. | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Variability in cell passage number or health. | 1. Prepare fresh aliquots of this compound stock solution from a properly stored solid compound. 2. Verify the concentration of your stock solution and ensure accurate dilutions. 3. Use cells within a consistent and low passage number range and ensure high cell viability before starting the experiment. |

| High background or off-target effects. | 1. The concentration of this compound used is too high, leading to non-specific effects. 2. The final DMSO concentration in the culture is causing cellular stress. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration range. 2. Ensure the final DMSO concentration is at or below 0.1-0.5% and include a vehicle control.[2] |

| No observable effect of this compound. | 1. The concentration of this compound is too low to elicit a response. 2. The incubation time is not sufficient for the desired effect to manifest. 3. The chosen cell line is not responsive to this compound. | 1. Increase the concentration of this compound based on a thorough literature review of similar compounds or a preliminary dose-response study. 2. Optimize the incubation time by performing a time-course experiment. 3. Consider using a different cell line that is more relevant to the biological activity being investigated. |

Experimental Protocols & Data

This compound Stock Solution Preparation

To prepare a 10 mM stock solution of this compound (Molecular Weight: 794.97 g/mol ):

-

Weigh out 7.95 mg of this compound powder.

-

Dissolve the powder in 1 mL of 100% DMSO.

-

Gently vortex until the solution is clear.

-

Aliquot into smaller volumes and store at -80°C.

Summary of In Vitro Concentrations of this compound and Related Ginsenosides

| Compound | Cell Line/Model | Concentration Range | Observed Effect | Reference |

| This compound | Ehrlich ascites tumor (EAT) cells | IC50: 91.3 µM | Inhibition of 2-deoxy-D-glucose uptake | [1] |

| Ginsenoside Rd | Cultured hippocampal neurons | Not specified | Neuroprotection against oxygen-glucose deprivation | [4] |

| Ginsenoside Rg1 | Raw264.7 macrophages | Not specified | Inhibition of apoptosis by increasing autophagy | [5] |

| Ginsenoside Compound K | Human neuroblastoma cells | Not specified | Induction of ROS-mediated apoptosis and autophagic inhibition | [6] |

| Ginsenoside Rf | N2A cells | Not specified | Attenuation of Aβ-induced apoptosis | [7] |

Signaling Pathways and Experimental Workflow

Potential Signaling Pathway for this compound in Modulating Autophagy and Apoptosis

Caption: Putative signaling cascade of this compound in the regulation of autophagy and apoptosis.

General Experimental Workflow for In Vitro Studies with this compound

Caption: A generalized workflow for conducting in vitro experiments using this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. lifetein.com [lifetein.com]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg1 inhibits apoptosis by increasing autophagy via the AMPK/mTOR signaling in serum deprivation macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Challenges in Zingibroside R1 Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Zingibroside R1.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using chromatographic and mass spectrometric techniques.

| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |

| Chromatography | Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - Column contamination. - Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase. - Flush the column with a strong solvent. - Adjust the mobile phase pH to suppress the ionization of this compound. |

| Poor Resolution/Co-elution with Matrix Components | - Inadequate separation efficiency of the column. - Unoptimized gradient elution profile. | - Use a column with smaller particle size (e.g., UPLC). - Optimize the gradient steepness and solvent composition. - Consider a different stationary phase (e.g., HILIC). | |

| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper solvent mixing and pump performance. - Use a column oven to maintain a stable temperature. - Replace the column if performance degrades. | |

| Mass Spectrometry | Low Signal Intensity/Poor Sensitivity | - Ion suppression due to matrix effects. - Inefficient ionization of this compound. - Suboptimal mass spectrometer settings. | - Improve sample cleanup to remove interfering matrix components.[1] - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Consider using a different ionization mode or adduct formation. |

| High Background Noise | - Contaminated mobile phase or LC-MS system. - Presence of non-volatile salts in the mobile phase. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the entire LC-MS system. - Use volatile mobile phase modifiers like formic acid or ammonium formate. | |

| In-source Fragmentation | - High source temperature or cone voltage. | - Optimize source parameters to minimize fragmentation and maximize the intensity of the precursor ion. | |

| Sample Preparation | Low Recovery | - Inefficient extraction from the sample matrix. - Analyte degradation during sample processing. | - Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). - Work at low temperatures and minimize sample processing time. |

| Significant Matrix Effects | - Co-extraction of interfering compounds from the sample matrix (e.g., phospholipids, salts).[1] | - Use a more selective sample preparation method (e.g., specific SPE sorbent). - Employ matrix-matched calibration standards or a stable isotope-labeled internal standard. | |

| General | Poor Reproducibility | - Combination of any of the above issues. - Inconsistent sample handling and preparation. | - Develop and strictly follow a standardized protocol. - Ensure all equipment is properly calibrated and maintained. |

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in quantifying this compound in biological matrices?

A1: The most significant challenge is typically the "matrix effect" in LC-MS/MS analysis.[1] Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] To mitigate this, robust sample preparation to remove interfering substances and the use of matrix-matched calibrants or a stable isotope-labeled internal standard are crucial.

Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?

A2: LC-MS/MS is generally preferred for quantifying this compound in complex matrices like plasma or tissue extracts. This is due to its higher sensitivity and selectivity compared to HPLC-UV. Triterpenoid saponins like this compound often lack a strong chromophore, which limits the sensitivity of UV detection.[2] LC-MS/MS allows for the selective detection of the analyte based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interferences.

Q3: How can I improve the retention and peak shape of this compound on a reverse-phase HPLC column?

A3: To improve chromatography, consider the following:

-

Mobile Phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group in this compound, which can reduce peak tailing.

-

Column: Employ a high-purity silica-based C18 column with end-capping to minimize interactions with residual silanols.

-

Gradient: Optimize the gradient elution program to ensure sufficient retention and separation from other components.

Q4: What are the key parameters to optimize for the MS detection of this compound?

A4: Key MS parameters to optimize include:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used for saponins. Both positive and negative ion modes should be evaluated, although negative mode may provide better sensitivity for acidic molecules like this compound.

-

Precursor and Product Ions: Determine the optimal precursor ion (e.g., [M-H]⁻ or [M+HCOO]⁻ in negative mode) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM) transitions.

-

Source Parameters: Optimize the capillary voltage, source temperature, and nebulizer and drying gas flows to maximize the signal intensity of this compound.